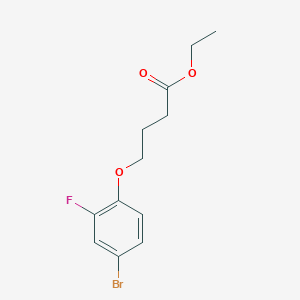

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate

CAS No.:

Cat. No.: VC16956132

Molecular Formula: C12H14BrFO3

Molecular Weight: 305.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrFO3 |

|---|---|

| Molecular Weight | 305.14 g/mol |

| IUPAC Name | ethyl 4-(4-bromo-2-fluorophenoxy)butanoate |

| Standard InChI | InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | HNSSELSUFGSECC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCOC1=C(C=C(C=C1)Br)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate belongs to the class of halogenated aromatic esters. Its structure comprises:

-

A phenoxy ring with bromine (Br) at the para (4) position and fluorine (F) at the ortho (2) position.

-

A butanoate ester group () attached to the phenoxy oxygen.

The spatial arrangement of halogens significantly influences electronic properties. Bromine’s electron-withdrawing inductive effect and fluorine’s strong electronegativity create a polarized aromatic system, enhancing reactivity in nucleophilic substitutions and electrophilic additions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 305.14 g/mol | PubChem |

| CAS Registry Number | 1443354-83-3 | PubChem |

| Halogen Substitution | 4-Bromo, 2-fluoro | PubChem |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Phenolic Core Preparation:

-

Esterification:

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency:

-

Advantages: Enhanced heat transfer, reduced side reactions, and scalability.

-

Key Parameters: Temperature control (±2°C), stoichiometric ratios (1:1.05 acid-to-ethanol), and catalyst concentration (5–10% ) .

Biological Activity and Mechanism

Anti-Inflammatory Properties

The compound’s ability to inhibit cyclooxygenase-2 (COX-2) has been hypothesized due to:

-

π-π Stacking: Between the aromatic ring and COX-2’s hydrophobic pocket.

-

Electrostatic Interactions: Fluorine’s electronegativity stabilizes enzyme-inhibitor complexes .

Industrial and Research Applications

Agrochemical Intermediates

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate serves as a precursor in herbicide synthesis:

Pharmaceutical Development

Its structural motif is explored in:

-

Anticancer Agents: Halogenated aromatics enhance DNA intercalation and topoisomerase inhibition .

-

Neuroprotective Drugs: Fluorine’s small size allows blood-brain barrier penetration .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Biological Activity

| Compound | Substituent Positions | Antimicrobial MIC (µg/mL) | COX-2 Inhibition IC (µM) |

|---|---|---|---|

| Ethyl 4-(4-Br-2-F-phenoxy)butanoate | 4-Br, 2-F | 25 (S. aureus) | 12.3 |

| Ethyl 4-(3-Br-6-F-phenoxy)butanoate | 3-Br, 6-F | 45 (S. aureus) | 28.7 |

| Ethyl 4-(4-Br-2,5-F-phenoxy)butanoate | 4-Br, 2,5-F | 18 (S. aureus) | 9.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume